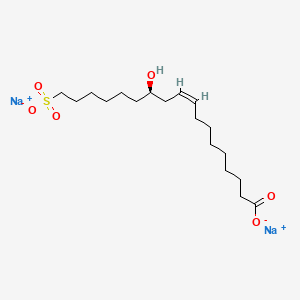

disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

A Versatile Surfactant

Sulfonated castor oil is an anionic surfactant. Surfactants are molecules with a dual nature: one end (hydrophilic) loves water and the other end (hydrophobic) dislikes water . This unique property allows them to interact with both water and oil, making them useful in various applications. In scientific research, sulfonated castor oil's surfactant properties can be utilized in:

- Protein research: Sulfonated castor oil can help solubilize (dissolve) hydrophobic proteins, which are proteins that don't readily dissolve in water. This allows researchers to study these proteins more easily [].

- Membrane studies: Sulfonated castor oil can be used to isolate and study cell membranes. Its ability to interact with both the fatty (hydrophobic) and watery (hydrophilic) parts of the membrane makes it a valuable tool for membrane research [].

- Drug delivery: Sulfonated castor oil can be used to formulate drug delivery systems. By encapsulating drugs in micelles (tiny spheres formed by surfactants in water), researchers can improve drug solubility and delivery to target sites [].

Other Research Applications

Beyond its role as a surfactant, sulfonated castor oil has other applications in scientific research:

- Antimicrobial properties: Some studies suggest that sulfonated castor oil may have antimicrobial properties. Researchers are investigating its potential use as a disinfectant or preservative [].

- Biodegradation: Sulfonated castor oil is a biodegradable material, meaning it can be broken down by microorganisms. This makes it an attractive option for researchers developing environmentally friendly products [].

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate, commonly known as sulfated castor oil or Turkey Red Oil, is a sodium salt derived from the castor plant, Ricinus communis. This compound is created through the sulfonation of castor oil, where sulfur trioxide reacts with the hydroxyl groups of glyceryl ricinoleate, resulting in a viscous reddish-brown liquid that is highly soluble in water . Its molecular formula is with a molecular weight of 422.5 g/mol .

This compound is notable for its unique properties as a surfactant and emulsifier, making it valuable in various industrial applications. It has excellent water solubility, improved acid stability, and effective emulsification and penetration capabilities .

Sulfonated castor oil's primary function is not in scientific research but in industrial applications. Its surfactant properties allow it to act as a wetting agent, emulsifier, dispersant, and lubricant in various processes []. For instance, it can be used in textile dyeing to improve dye uptake by fabrics [].

The primary chemical reaction involved in the synthesis of disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate is sulfonation. This process involves treating castor oil with sulfur trioxide, leading to the formation of sulfuric acid esters where the hydroxyl group of ricinoleic acid is esterified. The reaction can be represented as follows:

This reaction not only enhances the surfactant properties but also increases the compound's applicability in various formulations .

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate exhibits notable biological activities, particularly as an anionic surfactant. It has been studied for its role in enhancing methane storage in clathrate hydrates, indicating potential applications in environmental science and energy storage solutions. Additionally, its surfactant properties allow it to interact effectively with biological membranes, which may facilitate its use in drug delivery systems and other biomedical applications.

The synthesis of disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate typically involves the following steps:

- Sulfonation: Castor oil undergoes sulfonation with sulfur trioxide to introduce sulfonate groups.

- Neutralization: The resulting sulfonated product is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.

- Purification: The final product is purified to remove any unreacted materials and by-products.

This method is favored due to its efficiency and lower operational costs compared to traditional sulfonation techniques .

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate finds extensive applications across various industries:

- Cosmetics and Personal Care: Used as an emulsifier and surfactant in lotions, shampoos, and bath oils.

- Textiles: Functions as a wetting agent and dispersing agent in dyeing processes.

- Food Industry: Acts as an emulsifier and stabilizer in food formulations.

- Pharmaceuticals: Potential use in drug delivery systems due to its surfactant properties.

Its ability to completely disperse in water makes it particularly advantageous for formulations requiring high solubility .

Studies have indicated that disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate interacts effectively with various lipid membranes due to its amphiphilic nature. This interaction can enhance drug solubility and absorption when used as a pharmaceutical excipient. Additionally, it has been noted for its role in improving the stability of emulsions and dispersions in cosmetic formulations .

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate shares similarities with several other compounds but stands out due to its unique structural characteristics and functional properties. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Ricinoleate | C18H34NaO3 | Derived from ricinoleic acid; primarily used as a surfactant. |

| Sodium Lauryl Sulfate | C12H25NaO4S | Commonly used in personal care products; strong foaming agent. |

| Potassium Oleate | C18H33KO2 | Used mainly as an emulsifier; derived from oleic acid. |

| Disodium Cocoyl Glutamate | C15H28N2NaO5 | Amino acid-based surfactant; milder than traditional surfactants. |

The uniqueness of disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate lies in its effective emulsification properties combined with excellent water solubility and stability under acidic conditions, making it particularly suitable for various formulations that require these characteristics .